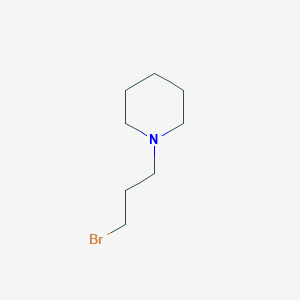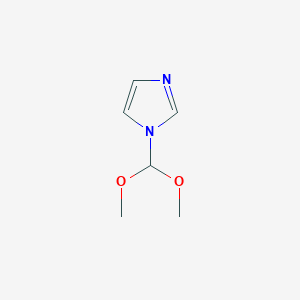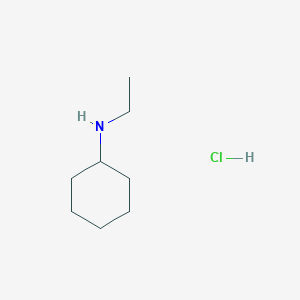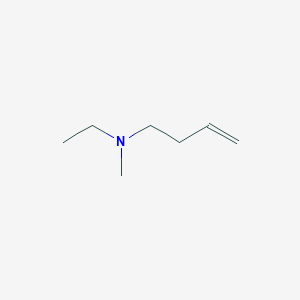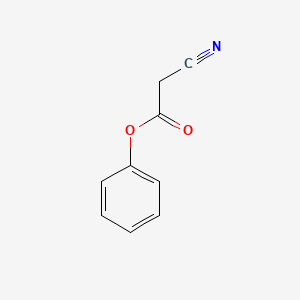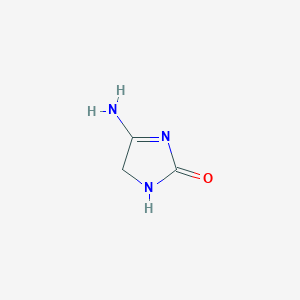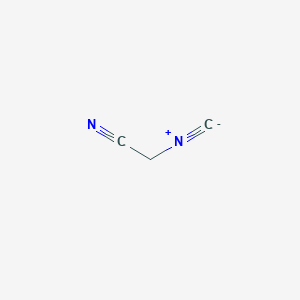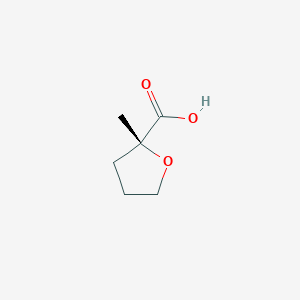
(2R)-2-methyloxolane-2-carboxylic acid
Descripción general
Descripción
(2R)-2-methyloxolane-2-carboxylic acid, also known as 2-methyl-2-oxo-1,3-oxolane-4-carboxylic acid, is a cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of (2R)-2-methyloxolane-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various biologically active compounds. It can also form complexes with metal ions, which can influence the reactivity and selectivity of catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2R)-2-methyloxolane-2-carboxylic acid. However, it has been reported to exhibit low toxicity levels and is generally considered safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-methyloxolane-2-carboxylic acid in lab experiments is its high purity and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research related to (2R)-2-methyloxolane-2-carboxylic acid. Firstly, further studies are needed to elucidate its mechanism of action and its potential applications in catalysis and materials science. Secondly, investigations into its biological activity and potential therapeutic uses are warranted. Finally, the development of new synthesis methods and modifications of the existing synthesis method could lead to the discovery of new compounds and applications.
Conclusion
In conclusion, (2R)-2-methyloxolane-2-carboxylic acid is a cyclic amino acid that has gained significant attention in recent years due to its potential applications in the field of chemistry and biology. Its high purity, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, materials science, and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2R)-2-methyloxolane-2-carboxylic acid has been utilized in various scientific research applications due to its unique properties. It can act as a chiral building block for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used as a starting material for the synthesis of biologically active compounds such as antitumor agents, antibiotics, and enzyme inhibitors. Moreover, (2R)-2-methyloxolane-2-carboxylic acid can be used as a ligand for metal complexes, which have potential applications in catalysis, materials science, and medicinal chemistry.
Propiedades
IUPAC Name |
(2R)-2-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428380 | |
| Record name | AC1OGTGP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methyloxolane-2-carboxylic acid | |
CAS RN |
61490-06-0 | |
| Record name | AC1OGTGP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
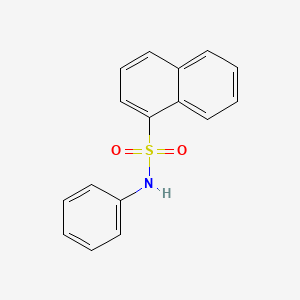
![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)
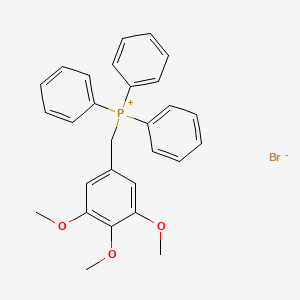
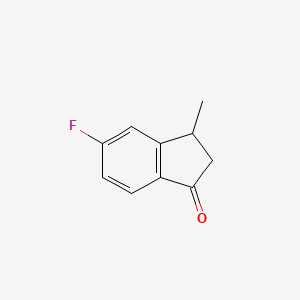
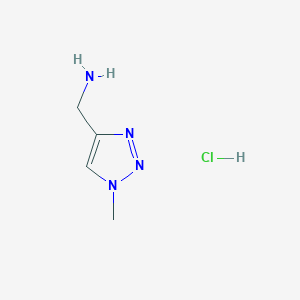
![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)
